![molecular formula C13H16N2O B1665928 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- CAS No. 220099-91-2](/img/structure/B1665928.png)

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-

Descripción general

Descripción

AZD0328 has been used in trials studying the treatment and basic science of Schizophrenia and Alzheimer's Disease.

Aplicaciones Científicas De Investigación

Cognitive Enhancement in Animal Models

AZD-0328 has shown promising results in improving cognitive functions in animal studies. In rats, it significantly improved operant conditioning and long-term potentiation following oral administration. This suggests potential applications in enhancing learning and memory processes .

Spatial Working Memory Improvement

In Rhesus monkeys, spatial working memory was enhanced with doses of AZD-0328, indicating its potential use in treating or managing conditions that affect memory and spatial navigation .

Selective α7 nAChR Agonism

AZD-0328 acts as a potent, stereo-selective, full agonist of the human α7 nicotinic acetylcholine receptor (nAChR). This selectivity could be leveraged in developing treatments that target specific neural pathways without affecting others .

Schizophrenia Research

AZD-0328 has been used in clinical trials studying its effects on schizophrenia. Its mechanism as an α7 receptor agonist could offer a new approach to managing symptoms of schizophrenia by modulating neurotransmitter systems .

Alzheimer’s Disease Treatment

The compound has also been investigated for its potential in treating Alzheimer’s disease, possibly by affecting neural circuits involved in cognition and memory .

Dopamine Level Enhancement

Selective activation of alpha7 nicotinic receptors by AZD-0328 enhances cortical dopamine levels. This could have applications in treating conditions characterized by dopamine dysregulation, such as Parkinson’s disease and attention deficit hyperactivity disorder (ADHD) .

Propiedades

IUPAC Name |

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944616 | |

| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- | |

CAS RN |

220099-91-2 | |

| Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD 0328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-0328 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-0328 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

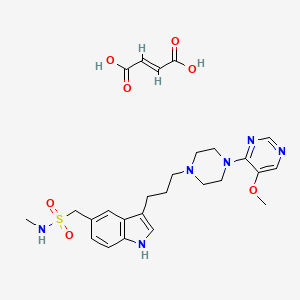

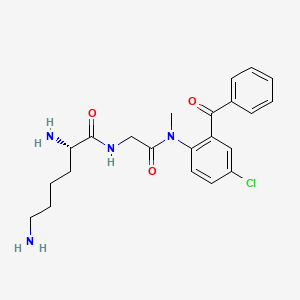

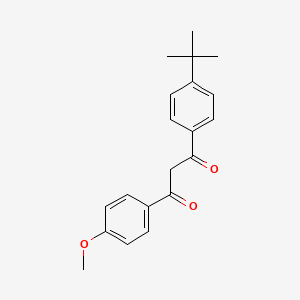

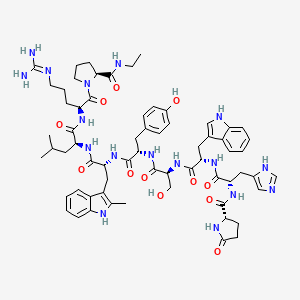

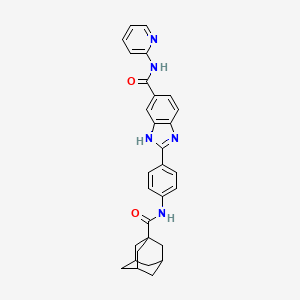

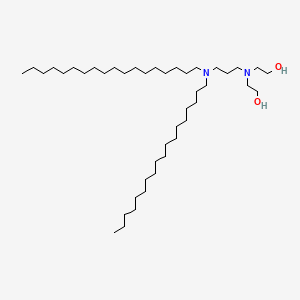

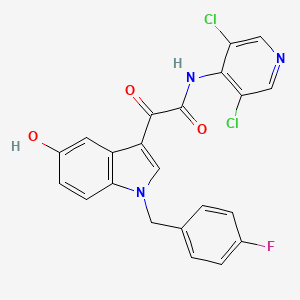

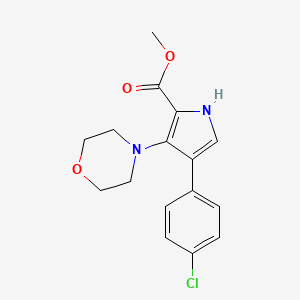

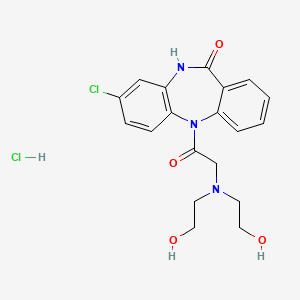

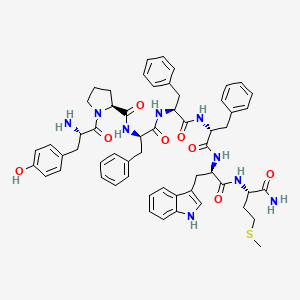

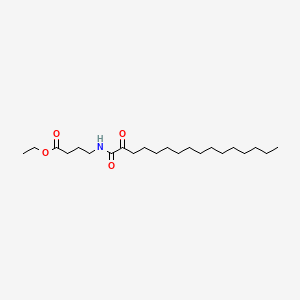

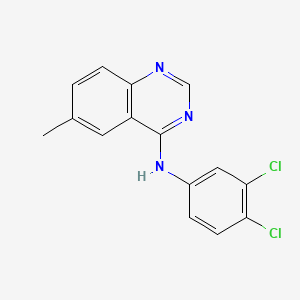

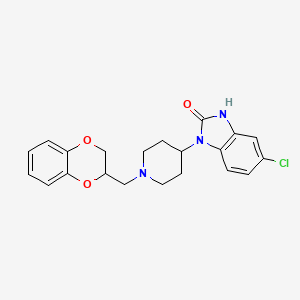

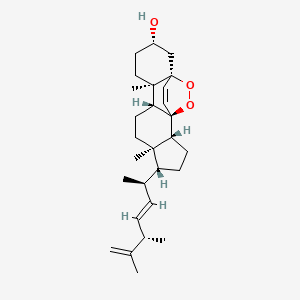

Feasible Synthetic Routes

Q & A

Q1: How does AZD0328 interact with its target and what are the downstream effects?

A: AZD0328 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This receptor, found in the brain, plays a crucial role in cognitive functions such as learning and attention. Activation of α7 nAChRs by AZD0328 has been shown to enhance cortical dopamine release, potentially contributing to its beneficial effects on cognitive processes [].

Q2: What is known about the metabolism of AZD0328?

A: AZD0328 exhibits species-dependent metabolism []. In humans, it is primarily metabolized via N-oxidation, mainly catalyzed by enzymes like CYP2D6, CYP3A4/5, FMO1, and FMO3 []. This metabolic pathway leads to the formation of an N-oxide metabolite (M6), identified as the primary metabolite in human hepatocyte incubations []. Interestingly, AZD0328 displays high stability in human hepatocytes, contrasting with its extensive metabolism in preclinical species like rats, dogs, and guinea pigs [].

Q3: Are there any challenges in developing AZD0328 as a potential therapeutic?

A: One challenge in developing AZD0328 stems from its low in vitro binding affinity for the α7 nAChR []. Studies using a tritium-labeled analog, [3H]Chiba‐1001, revealed a Kd value in the high nanomolar range, indicating a weak interaction with the receptor []. Additionally, in vivo studies in rodents demonstrated poor brain regional selectivity and limited pharmacological specificity for α7 nAChRs, further complicating its development as a therapeutic agent [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.